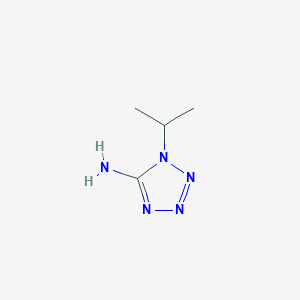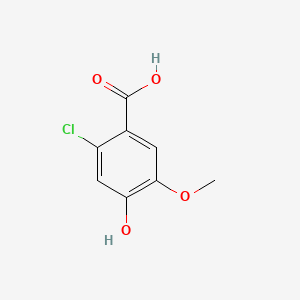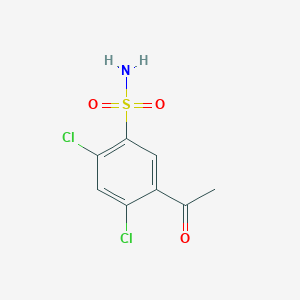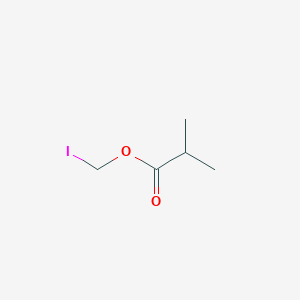
1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one is an organic compound with the molecular formula C12H11NO3. It is a member of the chalcone family, which is known for its diverse biological activities and applications in various fields of science and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between cyclopropyl ketone and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-Cyclopropyl-3-(4-aminophenyl)prop-2-en-1-one.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the enone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 1-Cyclopropyl-3-(4-aminophenyl)prop-2-en-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of materials with specific properties, such as nonlinear optical materials
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, its anti-inflammatory properties may result from the inhibition of specific enzymes involved in the inflammatory response .
Comparación Con Compuestos Similares
1-Cyclopropyl-3-(4-aminophenyl)prop-2-en-1-one: A reduced derivative with an amino group instead of a nitro group.
1-Cyclopropyl-3-(4-methoxyphenyl)prop-2-en-1-one: A derivative with a methoxy group on the phenyl ring.
1-Cyclopropyl-3-(4-chlorophenyl)prop-2-en-1-one: A derivative with a chloro group on the phenyl ring
Uniqueness: 1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopropyl group also contributes to its unique structural and electronic properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
63261-42-7 |
|---|---|
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
(E)-1-cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C12H11NO3/c14-12(10-4-5-10)8-3-9-1-6-11(7-2-9)13(15)16/h1-3,6-8,10H,4-5H2/b8-3+ |
Clave InChI |
CHNIPFJTNSOHAV-FPYGCLRLSA-N |
SMILES |
C1CC1C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES isomérico |
C1CC1C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1CC1C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methoxyethyl)sulfanyl]acetic acid](/img/structure/B3385352.png)


![2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid](/img/structure/B3385368.png)









![1-Chloro-3-[(propan-2-yl)oxy]propan-2-one](/img/structure/B3385465.png)
